![molecular formula C19H22ClN3O3S B2682279 2-(4-Acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215781-83-1](/img/structure/B2682279.png)

2-(4-Acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

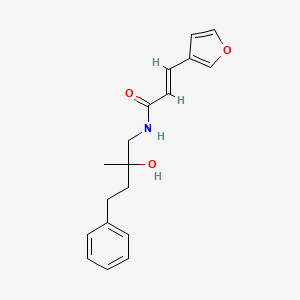

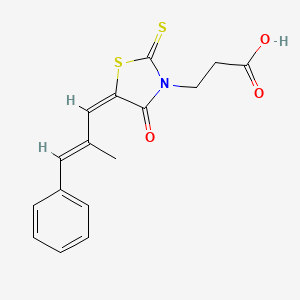

The compound “2-(4-Acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It contains a thieno[2,3-c]pyridine core, which is a bicyclic structure containing a thiophene (a five-membered ring with one sulfur atom) fused with a pyridine (a six-membered ring with one nitrogen atom). This core is substituted with various functional groups including an acetylbenzamido group at the 2-position and an ethyl group at the 6-position .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from the construction of the thieno[2,3-c]pyridine core, followed by various functionalization reactions to introduce the acetylbenzamido and ethyl groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thieno[2,3-c]pyridine core, with the various substituents adding complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the acetylbenzamido group could potentially undergo hydrolysis, while the ethyl group could participate in reactions involving the carbon-carbon bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Synthesis of Novel Compounds : Research has been dedicated to synthesizing new pyridothienopyrimidines and related compounds, highlighting their potential antimicrobial activities. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) demonstrated the synthesis of new pyridothienopyrimidines and pyridothienotriazines with significant in vitro antimicrobial activities Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines.

Antibacterial and Antifungal Properties : Further studies by Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the antimicrobial properties of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showing promising results against various bacterial and fungal strains Pyridine-2(1H)-thione in heterocyclic synthesis: synthesis and antimicrobial activity of some new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives.

Potential Anticancer Agents

- Synthesis of Anticancer Compounds : The synthesis of compounds like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines has been investigated for their potential anticancer properties. Temple, Wheeler, Comber, Elliott, and Montgomery (1983) evaluated the effects of these compounds on the proliferation and mitotic index of cultured L1210 cells and their survival impact on mice bearing P388 leukemia, indicating potential anticancer activities Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines.

Antimycobacterial Activity

- Development of Antimycobacterial Compounds : Nallangi, Samala, Sridevi, Yogeeswari, and Sriram (2014) developed derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide with significant in vitro activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in treating tuberculosis Development of antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides: Molecular modification from known antimycobacterial lead.

Mécanisme D'action

Target of Action

Related compounds such as thieno[2,3-c]pyridine derivatives have been reported to inhibit g protein-coupled receptor kinase 2 (grk2) .

Mode of Action

Similar compounds, such as thieno[2,3-c]pyridine derivatives, have been shown to interact with their targets by forming hydrogen bonds with the hinge region of the kinase .

Biochemical Pathways

Related compounds such as pyrimidines have been reported to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Result of Action

Related compounds such as thieno[2,3-c]pyridine derivatives have been reported to exhibit anti-inflammatory effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-acetylbenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S.ClH/c1-3-22-9-8-14-15(10-22)26-19(16(14)17(20)24)21-18(25)13-6-4-12(5-7-13)11(2)23;/h4-7H,3,8-10H2,1-2H3,(H2,20,24)(H,21,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVHELXIQGVLQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide](/img/structure/B2682198.png)

![2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2682199.png)

![2-(2-chlorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2682201.png)

![Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2682203.png)

![4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride](/img/structure/B2682218.png)